molecular formula C20H21N5O2 B2589517 6-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline CAS No. 2379970-61-1

6-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

Cat. No.: B2589517
CAS No.: 2379970-61-1
M. Wt: 363.421
InChI Key: YEFOXPUOTYQVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a complex organic compound featuring a quinoxaline core, a piperidine ring, and a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, including the formation of the quinoxaline core, the attachment of the piperidine ring, and the incorporation of the methylpyrimidine group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or the piperidine ring.

    Substitution: Substitution reactions can occur at the methylpyrimidine moiety or the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

6-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is unique due to its combination of a quinoxaline core, a piperidine ring, and a methylpyrimidine group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-14-10-23-20(24-11-14)27-13-15-3-2-8-25(12-15)19(26)16-4-5-17-18(9-16)22-7-6-21-17/h4-7,9-11,15H,2-3,8,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOXPUOTYQVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.